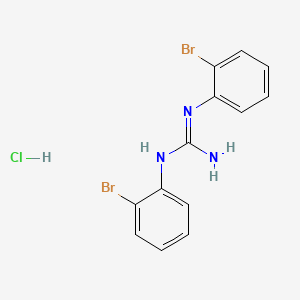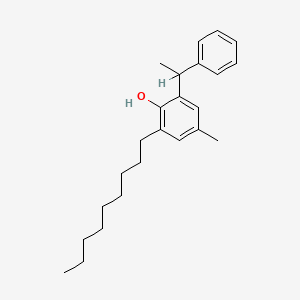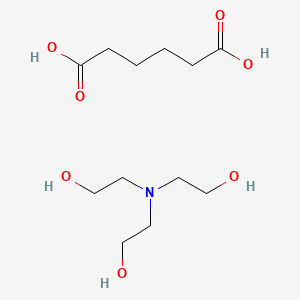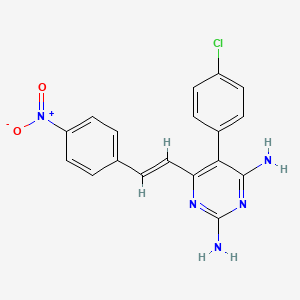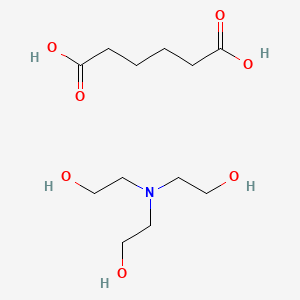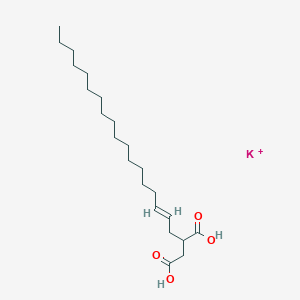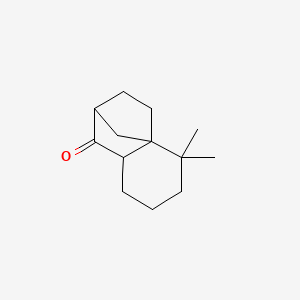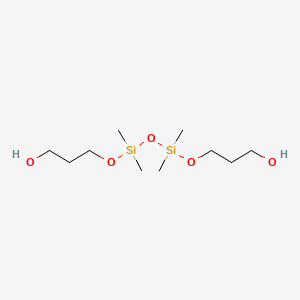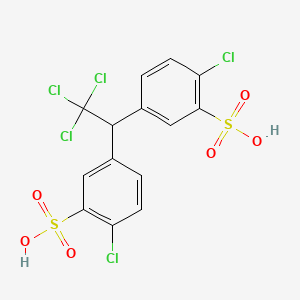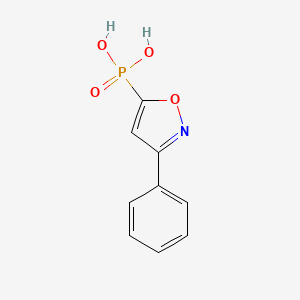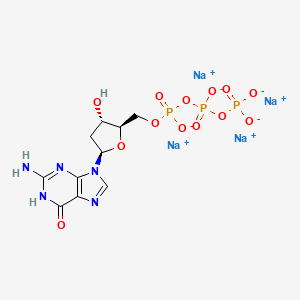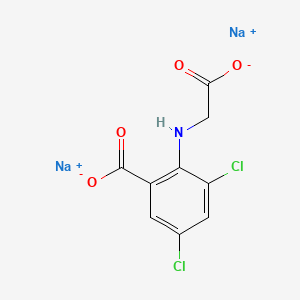
2-((Carboxymethyl)amino)-3,5-dichlorobenzoic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Carboxymethyl)amino)-3,5-dichlorobenzoic acid, sodium salt is a chemical compound with a complex structure that includes both carboxyl and amino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Carboxymethyl)amino)-3,5-dichlorobenzoic acid, sodium salt typically involves the reaction of 3,5-dichlorobenzoic acid with glycine in the presence of a base. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. The sodium salt form is obtained by neutralizing the resulting acid with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. The process may include steps such as purification and crystallization to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((Carboxymethyl)amino)-3,5-dichlorobenzoic acid, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-((Carboxymethyl)amino)-3,5-dichlorobenzoic acid, sodium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-((Carboxymethyl)amino)-3,5-dichlorobenzoic acid, sodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorobenzoic acid: A precursor in the synthesis of the compound.
Glycine: An amino acid that reacts with 3,5-dichlorobenzoic acid to form the compound.
Other substituted benzoic acids: Compounds with similar structures but different substituents.
Uniqueness
2-((Carboxymethyl)amino)-3,5-dichlorobenzoic acid, sodium salt is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its utility in scientific research make it a valuable compound for further study and development.
Properties
CAS No. |
94107-92-3 |
|---|---|
Molecular Formula |
C9H5Cl2NNa2O4 |
Molecular Weight |
308.02 g/mol |
IUPAC Name |
disodium;2-(carboxylatomethylamino)-3,5-dichlorobenzoate |
InChI |
InChI=1S/C9H7Cl2NO4.2Na/c10-4-1-5(9(15)16)8(6(11)2-4)12-3-7(13)14;;/h1-2,12H,3H2,(H,13,14)(H,15,16);;/q;2*+1/p-2 |
InChI Key |
CYQWEWDSHQODEQ-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)[O-])NCC(=O)[O-])Cl)Cl.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


